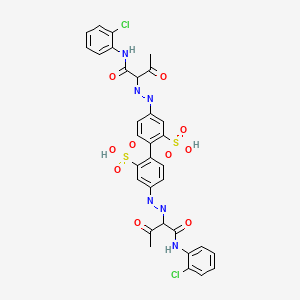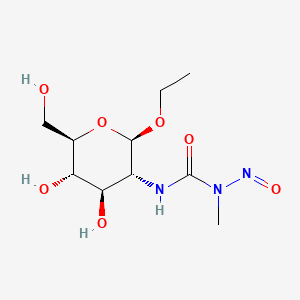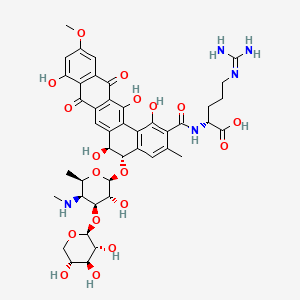
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride is a synthetic organic compound known for its vibrant color and use as a dye. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride typically involves the condensation of 4-(Diethylamino)benzaldehyde with 4-(Diethylamino)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxide or cyanide substituted products.
Applications De Recherche Scientifique
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride is widely used in scientific research due to its fluorescent properties. It is used as a dye in various biological staining techniques, allowing researchers to visualize cellular components under a microscope. Additionally, it is employed in the development of sensors and probes for detecting specific ions or molecules in chemical and biological systems.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular components. Its fluorescent properties allow it to bind to specific molecules within cells, making them visible under fluorescent microscopy. The molecular targets and pathways involved include binding to nucleic acids and proteins, which helps in the visualization of cellular structures and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4-(Dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium chloride
- **(4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium chloride
Uniqueness
Compared to similar compounds, (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride exhibits unique fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity in detecting and visualizing biological molecules.
Propriétés
Numéro CAS |
3571-36-6 |
|---|---|
Formule moléculaire |
C27H33N2.Cl C27H33ClN2 |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;/h9-21H,5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YQRUDCCTRRXVAB-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)









